molecular formula C17H16O4 B15163342 Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate CAS No. 142588-30-5

Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate

Cat. No.: B15163342
CAS No.: 142588-30-5
M. Wt: 284.31 g/mol
InChI Key: WVAGUIOPLGYTOX-UHFFFAOYSA-N
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Description

Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate is an organic compound with a complex structure that includes a benzyloxy group, a hydroxyphenyl group, and a prop-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxy and benzyloxy groups play a crucial role in these interactions, enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Similar structure but lacks the benzyloxy group.

    Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but lacks the benzyloxy and additional hydroxy groups.

Uniqueness

Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate is unique due to the presence of both benzyloxy and hydroxy groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

142588-30-5

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 3-(2-hydroxy-4-phenylmethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H16O4/c1-20-17(19)10-8-14-7-9-15(11-16(14)18)21-12-13-5-3-2-4-6-13/h2-11,18H,12H2,1H3

InChI Key

WVAGUIOPLGYTOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

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